1,2,4,5-Tetraethylbenzene
Overview
Description
1,2,4,5-Tetraethylbenzene is an organic compound with the molecular formula C14H22 . It is a colorless crystal with a camphor-like odor . It is used as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with four ethyl groups attached to it . The average mass of the molecule is 190.324 Da .Physical and Chemical Properties Analysis
This compound is insoluble in water . It has a vapor density of 4.6 (vs air), a vapor pressure of 160 mmHg at 140 °C, and a density of 0.838 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
1,2,4,5-Tetraethylbenzene and its derivatives have been extensively studied in the field of organic chemistry, particularly in synthesis and structural analysis. For example, new synthetic methodologies have been developed for a variety of 1,2,4,5-tetraaminobenzenes and their corresponding benzobis(imidazolium) salts. This has enabled solid-state structural analyses of this class of electron-rich arenes and their oxidized derivatives (Khramov, Boydston, & Bielawski, 2006).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives have been used to synthesize tin and mercury derivatives of benzene. These compounds have been characterized using X-ray crystallography and their spectral properties have been explored (Rot et al., 2000).
Molecular Structure Studies
The molecular structure of gaseous 1,2,4,5-tetrafluorobenzene has been a subject of study in gas-phase electron diffraction and ab initio calculations. This research contributes to the understanding of the structural details of benzene derivatives (Schei, Almenningen, & Almlöf, 1984).
Photocatalysis
This compound derivatives have been used in photocatalysis. For instance, the photocatalyzed oxidation of benzylic compounds by 1,2,4,5-tetracyanobenzene in the presence of Selectfluor offers a metal-free and mild route to benzylic fluorides (Bloom, McCann, & Lectka, 2014).
Lattice Vibration Analysis
The lattice vibrations of 1,2,4,5-tetrabromobenzene have been investigated using Raman and far infrared spectroscopy, contributing to the understanding of the vibrational properties of such compounds (Burgos & Bonadeo, 1978).
Synthesis of Durene
1,2,4,5-Tetramethylbenzene (durene), an important aromatic used in high-end polyesters, has been synthesized from 1,2,4-trimethylbenzene using bifunctional CuZnZrOx–HZSM-5 catalysts. This research highlights its application in the chemical industry (Wen et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2,4,5-tetraethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOYZSQQDPNCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1CC)CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275387 | |
Record name | 1,2,4,5-Tetraethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-81-4 | |
Record name | 1,2,4,5-Tetraethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetraethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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